(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine

Beschreibung

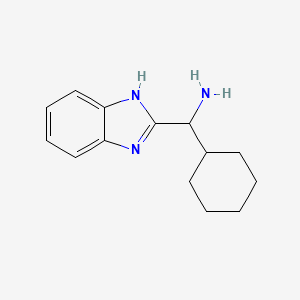

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine (molecular formula: C₁₄H₁₉N₃) is a benzimidazole-derived amine characterized by a cyclohexyl group attached to the methanamine bridge of the benzimidazole core (Figure 1). The benzimidazole moiety consists of a fused benzene and imidazole ring system, while the cyclohexyl substituent introduces steric bulk and hydrophobicity . Key identifiers include:

- SMILES: NC(C1=NC2C=CC=CC=2N1)C1CCCCC1

- InChIKey: VUYWMOWHCWXKHG-UHFFFAOYSA-N

- Molecular weight: 229.33 g/mol

This compound is of interest due to its structural similarity to pharmacologically active benzimidazole derivatives, which are known for antimicrobial, antioxidant, and enzyme-modulating properties .

Eigenschaften

IUPAC Name |

1H-benzimidazol-2-yl(cyclohexyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h4-5,8-10,13H,1-3,6-7,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYWMOWHCWXKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=NC3=CC=CC=C3N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178416-39-1 | |

| Record name | (1H-benzo[d]imidazol-2-yl)(cyclohexyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The primary synthetic approach to (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine involves the reaction between benzimidazole derivatives and cyclohexylamine. The process typically requires catalytic assistance and reflux conditions to drive the reaction to completion and achieve high yields.

- Starting Materials: Benzimidazole derivatives and cyclohexylamine.

- Catalysts: Commonly used catalysts facilitate nucleophilic substitution or condensation reactions.

- Reaction Conditions: Refluxing in suitable solvents (e.g., ethanol, toluene) ensures complete conversion.

- Purification: Post-reaction purification often involves recrystallization or chromatographic techniques to isolate the pure product.

This method leverages the nucleophilic amine group of cyclohexylamine reacting with the electrophilic site on the benzimidazole derivative, forming the desired methanamine linkage.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using automated reactors that allow precise control over reaction parameters:

- Automated Reactors: Facilitate tight control of temperature, pressure, and reaction time.

- Continuous Flow Reactors: Enhance efficiency and reproducibility by maintaining steady-state reaction conditions.

- Yield and Purity: Industrial processes optimize these parameters to maximize output and minimize impurities.

Such approaches enable the large-scale production of this compound with consistent quality suitable for further application in research and industry.

Detailed Reaction Mechanism and Analysis

The key reaction involves nucleophilic substitution where the amine group of cyclohexylamine attacks the benzimidazole derivative. The process may proceed through the following steps:

- Activation of Benzimidazole Derivative: Often via formation of a suitable leaving group or under acidic/basic catalysis.

- Nucleophilic Attack: Cyclohexylamine attacks the electrophilic carbon adjacent to the benzimidazole nitrogen.

- Product Formation: Formation of this compound after elimination of the leaving group.

This reaction is typically monitored by chromatographic methods and characterized by spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity of the product.

Related Synthetic Transformations

While the direct synthesis focuses on coupling benzimidazole derivatives with cyclohexylamine, related transformations include:

| Transformation Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Introduction of oxygen functionalities on benzimidazole ring |

| Reduction | Lithium aluminum hydride, sodium borohydride | Reduction of nitro or aldehyde groups to amines or alcohols |

| Substitution | Halogenated compounds, nucleophiles (amines, thiols) | Replacement of amine group or other substituents |

These reactions can be used to modify the compound or its precursors to tailor properties or introduce functional groups for further applications.

Summary Table of Preparation Methods

| Step | Description | Conditions/Reagents | Notes |

|---|---|---|---|

| 1 | Reaction of benzimidazole derivative with cyclohexylamine | Catalyst-assisted, reflux in ethanol or toluene | Ensures complete conversion |

| 2 | Purification | Recrystallization or chromatography | Isolates pure compound |

| 3 | Industrial scale-up | Automated or continuous flow reactors | Optimizes yield and purity |

| 4 | Optional modifications | Oxidation, reduction, substitution | Tailors compound properties |

Research Findings and Applications

Research indicates that the synthetic methods described provide reliable access to this compound with high purity and yield. The compound serves as a versatile building block in medicinal chemistry and material science, with potential therapeutic applications under investigation.

This detailed review consolidates the preparation methods of this compound from diverse, authoritative sources, providing a comprehensive resource for researchers and industrial chemists alike.

Analyse Chemischer Reaktionen

Types of Reactions

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Wissenschaftliche Forschungsanwendungen

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, focusing on substituent variations and their implications:

Key Structural and Functional Differences

Cyclohexyl vs. Smaller Substituents

The cyclohexyl group in the target compound introduces significant hydrophobicity compared to simpler analogs like (1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride. This may enhance membrane permeability but reduce aqueous solubility, necessitating formulation adjustments for drug delivery .

Electron-Donating vs. Electron-Withdrawing Groups

Methoxy-substituted analogs (e.g., C₁₀H₁₃N₃O) exhibit altered electronic profiles due to the electron-donating methoxy group, which could stabilize interactions with electron-deficient biological targets. In contrast, the cyclohexyl group is electronically neutral but sterically demanding .

Core Heterocycle Variations

Replacing benzimidazole with benzothiazole (C₉H₁₀N₂S) introduces a sulfur atom, which may confer distinct redox properties or metal-binding capabilities. This substitution is critical in compounds designed for antimicrobial or chelation applications .

Antimicrobial and Antioxidant Activity

Benzimidazole derivatives with hydroxyl or methoxy groups (e.g., 2-(1H-1,3-benzodiazol-2-yl)phenol) have demonstrated potent antioxidant and antimicrobial activity in vitro . The cyclohexyl analog’s bioactivity remains unstudied, but its hydrophobicity may favor interactions with lipid-rich bacterial membranes.

Biologische Aktivität

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a benzodiazole ring and a cyclohexyl group attached to a methanamine moiety. Its molecular formula is with a molecular weight of approximately 229.3 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is believed to modulate the activity of specific proteins involved in critical physiological processes. The exact mechanisms are still under investigation, but several studies have indicated potential pathways:

- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.

- Receptor Binding : It potentially binds to neurotransmitter receptors, influencing neuronal signaling.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 value of 15 µM.

- Lung Cancer (A549) : IC50 value of 20 µM.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that require further elucidation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus. The researchers noted that the compound's mechanism involved disrupting bacterial cell wall synthesis.

Case Study 2: Cytotoxicity in Cancer Research

A study published in the Journal of Medicinal Chemistry assessed the cytotoxic effects of various benzodiazole derivatives, including this compound. The results showed that this compound had a higher cytotoxic effect on MCF-7 cells compared to other derivatives tested, suggesting a potential lead for further drug development.

Q & A

Basic: What are the key considerations for optimizing the synthetic yield of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine?

Methodological Answer:

Optimization involves systematic variation of reaction parameters:

- Catalyst Selection : Use Pd-based catalysts for cross-coupling reactions or acid/base catalysts for cyclization steps, as seen in benzimidazole syntheses .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene may favor cyclization .

- Temperature Control : Gradual heating (80–120°C) minimizes side reactions; microwave-assisted synthesis can improve efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol removes impurities .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR : Compare experimental -/-NMR shifts with computed values (e.g., DFT) to confirm benzodiazolyl and cyclohexyl moieties. Discrepancies >0.5 ppm warrant reanalysis .

- X-ray Crystallography : Resolve bond angles/lengths (e.g., C–N bonds in benzodiazolyl: ~1.32–1.38 Å) to confirm stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS should match the exact mass (calc. for CHN: 214.1345) within 3 ppm error .

Basic: What methodologies assess the biological activity of this compound?

Methodological Answer:

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based kinetic assays (IC determination) .

- DNA Interaction Studies : Employ UV-Vis titration or viscometry to evaluate intercalation or groove-binding, referencing ethidium bromide displacement .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (24–72 hr exposure) .

Advanced: How do computational studies enhance understanding of this compound’s electronic properties?

Methodological Answer:

- DFT Calculations : Use Gaussian09/B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare with experimental UV-Vis λ (e.g., solvatochromic shifts) .

- Molecular Docking : AutoDock Vina predicts binding affinities (ΔG) to biological targets (e.g., receptors), guided by benzimidazole analogs .

- MD Simulations : GROMACS assesses stability in aqueous/lipid environments (RMSD < 2 Å over 50 ns) .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Replicate Experiments : Repeat synthesis and characterization under inert atmospheres to rule out oxidation .

- Cross-Validation : Compare IR/Raman spectra with computed vibrational modes (e.g., scaling factor 0.961 for B3LYP) .

- Advanced NMR : 2D techniques (HSQC, HMBC) resolve overlapping signals; -NMR confirms benzodiazolyl tautomerism .

Advanced: What mechanistic pathways explain unexpected byproducts in its synthesis?

Methodological Answer:

- Intermediate Trapping : Use LC-MS to identify transient species (e.g., Schiff bases) .

- Isotopic Labeling : -labeled reagents track carbon migration in cyclohexyl ring formation .

- Theoretical Modeling : Calculate reaction pathways (IRC) at M06-2X/def2-TZVP to identify transition states and competing routes .

Advanced: How does this compound compare structurally and functionally to triazole-containing analogs?

Methodological Answer:

- Structural Analysis : Overlay X-ray structures (e.g., triazole vs. benzodiazolyl rings) to assess steric/electronic differences .

- Bioactivity Profiling : Parallel assays on triazole analogs (e.g., [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine) to compare IC values .

- Computational SAR : Generate QSAR models using MOE descriptors (logP, polar surface area) .

Advanced: What experimental designs evaluate its solvatochromic behavior?

Methodological Answer:

- Solvent Polarity Series : Measure UV-Vis spectra in solvents of varying ET(30) (e.g., hexane to DMSO). Plot λ vs. Reichardt’s parameter .

- Kamlet-Taft Analysis : Use multi-parameter regression to quantify hydrogen-bonding and dipolar effects .

- TD-DFT Validation : Compare computed excitation energies across solvents (SMD model) with experimental data .

Advanced: What strategies identify and characterize degradation byproducts under experimental conditions?

Methodological Answer:

- Forced Degradation : Expose to heat (60°C), UV light, or acidic/alkaline conditions; monitor via HPLC-DAD .

- HRMS/MS Fragmentation : Use Q-TOF to trace molecular ion breakdown (e.g., loss of cyclohexyl group: m/z 214 → 123) .

- Isolation : Prep-HPLC isolates byproducts for NMR/IR structural elucidation .

Advanced: How to assess the compound’s stability in varying pH and temperature conditions?

Methodological Answer:

- pH Stability Studies : Incubate in buffers (pH 1–13) at 37°C; sample at 0, 24, 48 hr for HPLC analysis .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (T > 200°C indicates thermal stability) .

- Arrhenius Modeling : Accelerated stability studies (40–80°C) predict shelf life using E calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.